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Compound of Interest

Compound Name: Unguisin A

Cat. No.: B3026388 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the discovery, origin, chemical

synthesis, and biosynthesis of Unguisin A, a notable member of the unguisin family of fungal

cyclic heptapeptides. This document consolidates key findings, experimental methodologies,

and quantitative data to serve as a valuable resource for researchers in natural product

chemistry, microbiology, and drug development.

Discovery and Fungal Origin
Unguisin A is a cyclic heptapeptide belonging to the unguisin family, a class of natural

products characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high

proportion of D-amino acids.[1][2] These compounds have been predominantly isolated from

various species of the fungal genus Aspergillus.[3][4]

Initially, Unguisins A, B, and C were identified from the marine-derived fungus Emericella

unguis, which was isolated from the Venezuelan cannonball jellyfish, Stomolopus meliagris.[5]

Subsequent studies have led to the isolation of Unguisin A and its analogues from other fungal

sources, including:

Aspergillus violaceofuscusCBS 115571: This species was found to produce both Unguisin A
and B.
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Aspergillus candidusNF2412 and MEFC1001: These strains have been identified as

producers of Unguisin A, E, F, G, and a new analogue, Unguisin K.

Aspergillus heteromorphusCBS 117.55: This species was shown to produce Unguisin B and

a new derivative, Unguisin J.

Aspergillus campestrisIBT 28561: This strain produces Unguisins H and I.

The recurrence of unguisins in various Aspergillus species highlights the biosynthetic potential

of this fungal genus.

Structural Elucidation and Characteristics
The structure of Unguisin A was determined through extensive spectroscopic analysis,

including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry of the

amino acid residues was established using Marfey's method. The first total synthesis of

Unguisin A in 2011 definitively confirmed its proposed structure.

Unguisin A is a cyclic heptapeptide with the following amino acid sequence: cyclo-(D-Ala-D-

Val-D-Phe-L-Val-L-Ala-D-Trp-GABA). A key structural feature is the presence of the non-

proteinogenic amino acid γ-aminobutyric acid (GABA), which is thought to impart

conformational flexibility to the macrocycle. This flexibility may be crucial for its biological

activity. The D-Trp-GABA-D-Ala sequence is a highly conserved motif within the unguisin

scaffold.

Table 1: Physicochemical and Spectroscopic Data for Unguisin A
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Property Value Reference

Molecular Formula C41H56N8O7

Molecular Weight 772.9 g/mol

¹H NMR Data (400 MHz,

DMSO-d₆)
See detailed table below

Biological Activity

Moderate antibacterial activity

against Staphylococcus

aureus; high-affinity anion

receptor for phosphate and

pyrophosphate.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data for Synthetic Unguisin A
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Position δ (ppm) Multiplicity J (Hz)

D-Phe

NH 8.28 d 8.8

α-CH 4.54 m

β-CH₂ 2.98 dd 13.8, 5.0

2.80 dd 13.8, 9.5

Ar-H 7.27–7.16 m

L-Val

NH 8.01 d 8.4

α-CH 4.14 t 8.4

β-CH 1.95 m

γ-CH₃ 0.84 d 6.8

0.80 d 6.8

L-Ala

NH 8.16 d 7.2

α-CH 4.28 m

β-CH₃ 1.25 d 7.2

D-Trp

NH 8.52 d 7.6

α-CH 4.41 m

β-CH₂ 3.12 dd 14.8, 5.6

2.98 dd 14.8, 7.6

Indole NH 10.83 s

Indole H-2 7.11 d 2.4
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Indole H-4 7.56 d 8.0

Indole H-5 6.98 t 7.6

Indole H-6 7.06 t 7.6

Indole H-7 7.33 d 8.0

GABA

NH 7.91 t 5.6

α-CH₂ 3.16 m

β-CH₂ 1.63 m

γ-CH₂ 2.12 m

D-Ala

NH 8.24 d 7.6

α-CH 4.22 m

β-CH₃ 1.11 d 7.2

D-Val

NH 7.94 d 9.2

α-CH 4.07 t 9.2

β-CH 1.86 m

γ-CH₃ 0.76 d 6.8

0.69 d 6.8

Biosynthesis of Unguisin A
The biosynthesis of unguisins is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The core of this pathway is a multi-modular non-ribosomal peptide synthetase (NRPS) named

UngA. The biosynthesis of Unguisin A involves the following key steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3026388?utm_src=pdf-body
https://www.benchchem.com/product/b3026388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starter Unit Formation: The process is initiated by the isomerization of L-Alanine to D-

Alanine. This reaction is catalyzed by a PLP-dependent alanine racemase, UngC.

Peptide Assembly: The heptamodular NRPS, UngA, sequentially incorporates the constituent

amino acids. Each module of the NRPS is responsible for the recognition, activation, and

incorporation of a specific amino acid. The adenylation (A) domain within each module

selects the cognate amino acid.

Epimerization: The incorporation of D-amino acids (other than the initial D-Ala) is facilitated

by epimerization (E) domains within the respective NRPS modules.

Macrocyclization and Release: The final step involves the macrocyclization of the linear

heptapeptide precursor and its release from the NRPS enzyme, yielding the mature cyclic

Unguisin A.

Interestingly, in some producer strains like Aspergillus candidus MEFC1001, the alanine

racemase gene (ugsC) is located outside the main unguisin BGC (ugs), which is a unique

arrangement compared to other known unguisin-producing systems.

Below is a diagram illustrating the proposed biosynthetic pathway of Unguisin A.

Initiation NRPS Assembly (UngA) Final Product

L-Alanine D-AlanineUngC (Alanine Racemase) Module 1 (D-Ala) Module 2 (D-Val) Module 3 (D-Phe) Module 4 (L-Val) Module 5 (L-Ala) Module 6 (D-Trp) Module 7 (GABA)Incorporation Linear Heptapeptide PrecursorSynthesis Unguisin AMacrocyclization & Release (UngA)

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Unguisin A.

Experimental Protocols
Fungal Cultivation and Extraction

Fungal Strain: Aspergillus heteromorphus CBS 117.55.
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Cultivation Medium: Solid rice medium.

Procedure: The fungus is cultivated on the solid medium, after which the culture is extracted

with an organic solvent (e.g., ethyl acetate) to yield a crude extract containing the secondary

metabolites.

Isolation and Purification of Unguisin A
Initial Fractionation: The organic-soluble extract is subjected to fractionation using

preparative High-Performance Liquid Chromatography (HPLC) with Photo Diode Array

(PDA) and Evaporative Light Scattering Detection (ELSD).

Final Purification: The fractions containing unguisins are further purified by semi-preparative

HPLC-PDA to yield pure Unguisin A.

The following diagram outlines a general experimental workflow for the isolation of unguisins.
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Fungal Culture on Rice Medium

Organic Solvent Extraction

Crude Extract

Preparative HPLC-PDA-ELSD

Unguisin-containing Fractions

Semi-preparative HPLC-PDA

Pure Unguisin A

Click to download full resolution via product page

Caption: General workflow for unguisin isolation.

Structural Characterization
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are

acquired to determine the planar structure and amino acid sequence.
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Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

is used to determine the molecular formula.

Stereochemistry Determination (Marfey's Method):

The purified peptide is hydrolyzed to its constituent amino acids.

The amino acid hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide

(FDAA, Marfey's reagent).

The resulting diastereomeric derivatives are analyzed by HPLC and compared with

authentic standards to determine the D/L configuration of each amino acid.

Total Synthesis of Unguisin A
The first total synthesis of Unguisin A was achieved through a solution-phase peptide

synthesis strategy.

Retrosynthesis: The retrosynthetic analysis involved disconnecting the macrocycle between

the phenylalanine carboxyl group and the adjacent valine amino group. This site was chosen

to facilitate macrocyclization between L- and D-amino acid residues, which can reduce

epimerization.

Key Steps:

Synthesis of a linear heptapeptide precursor using standard peptide coupling reagents.

Macrocyclization of the linear precursor to form the cyclic heptapeptide. This step was

found to proceed rapidly and in good yield.

Biological Activity
While the biological profile of Unguisin A is not yet fully explored, initial studies have reported:

Moderate antibacterial activity against Staphylococcus aureus.

Function as a high-affinity anion receptor for phosphate and pyrophosphate, suggesting

potential applications in sensing or sequestration.
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Further investigation into the biological activities of Unguisin A and its analogues is warranted

to explore their therapeutic potential.

Conclusion
Unguisin A represents an intriguing class of cyclic heptapeptides with a unique structure

conferred by the presence of GABA and multiple D-amino acids. Its discovery in various

Aspergillus species, coupled with the elucidation of its biosynthetic pathway, opens avenues for

bioengineering and the generation of novel analogues. The development of a total synthesis

route provides a platform for structure-activity relationship studies. This technical guide serves

as a foundational resource for researchers aiming to further explore the chemistry,

biosynthesis, and therapeutic potential of the unguisin family of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

